(3,5,7-Trifluoroadamantan-1-yl)methanamine
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Overview
Description
(3,5,7-Trifluoroadamantan-1-yl)methanamine is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,7-Trifluoroadamantan-1-yl)methanamine typically involves the fluorination of adamantane derivatives. One common method includes the use of Ishikawa’s reagent, a fluorinating agent, to introduce fluorine atoms into the adamantane structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3,5,7-Trifluoroadamantan-1-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as ureas and amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Fluoroanilines: Used in the synthesis of ureas from this compound.
Diphenylphosphoryl Azide: Utilized in the preparation of isocyanates from carboxylic acid derivatives.
Major Products
Scientific Research Applications
(3,5,7-Trifluoroadamantan-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (3,5,7-Trifluoroadamantan-1-yl)methanamine involves its interaction with specific molecular targets. The compound’s fluorinated adamantane structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: A non-fluorinated derivative with similar structural features.
1-(Adamantan-1-yl)-1-(3,5-difluorophenyl)methanamine: Another fluorinated adamantane derivative with different substitution patterns.
Uniqueness
(3,5,7-Trifluoroadamantan-1-yl)methanamine stands out due to the specific positioning of the fluorine atoms, which enhances its chemical stability and lipophilicity. This unique structure makes it more effective in certain applications compared to its non-fluorinated or differently fluorinated counterparts.
Properties
Molecular Formula |
C11H16F3N |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(3,5,7-trifluoro-1-adamantyl)methanamine |
InChI |
InChI=1S/C11H16F3N/c12-9-1-8(7-15)2-10(13,4-9)6-11(14,3-8)5-9/h1-7,15H2 |
InChI Key |
FMJZSHMOFHKFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CN |
Origin of Product |
United States |
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